2,6-Dibromobenzoic acid

Description

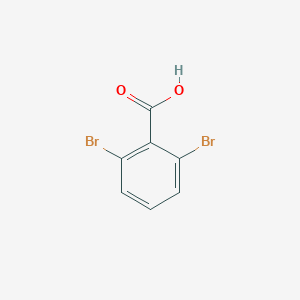

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLOEBRPCVIFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870668 | |

| Record name | 2,6-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-84-3 | |

| Record name | 2,6-Dibromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMOBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dibromobenzoic acid, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The strategic placement of two bromine atoms on the benzoic acid framework imparts unique reactivity and characteristics to the molecule, making a thorough understanding of its physical properties essential for its effective application.[1]

Core Physical and Chemical Properties

This compound is an off-white to white crystalline solid at room temperature.[1] Its structure, featuring a carboxylic acid group flanked by two bulky bromine atoms, influences its solubility, acidity, and spectral characteristics.

Quantitative Physical Data

The following tables summarize the key quantitative physical and chemical data for this compound.

| Identifier | Value | Source |

| CAS Number | 601-84-3 | [1][2] |

| Molecular Formula | C₇H₄Br₂O₂ | [1][2][3] |

| Molecular Weight | 279.92 g/mol | [1][3] |

| PubChem CID | 4400143 | [1][4] |

| Property | Value | Source |

| Melting Point | 148 - 152 °C | [1] |

| Boiling Point | 335 °C | [1] |

| Solubility in Water | 0.31 g/L (at 25 °C) | [2] |

| pKa (Predicted) | 1.50 ± 0.10 | [2] |

| Appearance | Off-white to white crystalline solid | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source |

| ¹H NMR | DMSO-d₆ | 7.70 (d, J = 8.1 Hz, 2H), 7.29 (t, J = 8.1 Hz, 1H) | |

| ¹³C NMR | DMSO-d₆ | 166.87, 138.67, 131.87, 131.65 |

Ultraviolet (UV) Spectroscopy

| Property | Value | Solvent | Source |

| λmax | 242 nm | Cyclohexane | [2] |

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the proton and carbon nuclear magnetic resonance spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelation of molecular structure and physical properties.

References

An In-Depth Technical Guide to 2,6-Dibromobenzoic Acid for Researchers and Drug Development Professionals

An introduction to a versatile building block in modern medicinal chemistry, this guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2,6-Dibromobenzoic acid. Detailed experimental protocols and a summary of its physicochemical data are presented to support its use in research and development.

Core Concepts: Chemical Structure and Properties

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two bromine atoms at the ortho positions relative to the carboxyl group.[1][2] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.[1][3] The presence of the bromine atoms and the carboxylic acid group provides multiple reaction sites for further chemical modifications.[1][3]

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 601-84-3[4] |

| Molecular Formula | C₇H₄Br₂O₂[4] |

| Molecular Weight | 279.91 g/mol |

| IUPAC Name | This compound[4] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 148-152 °C[1] |

| Boiling Point | 335 °C[1] |

| Solubility | Sparingly soluble in water |

Synthesis and Derivatization: Experimental Protocols

While various methods for the synthesis of brominated benzoic acids exist, a common approach involves the direct bromination of a suitable benzoic acid precursor. The following protocol is for the synthesis of a structurally related compound, 2,6-dibromo-4-hydroxybenzoic acid, and illustrates a general methodology for the bromination of activated aromatic rings.[1][2]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid[1][2]

Materials:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite (saturated aqueous solution)

-

Distilled water

-

Ethanol

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.[2]

-

Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[2]

-

Reaction Monitoring and Quenching: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears.[2]

-

Product Isolation: Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.[2] Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.[2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Halogenated benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Enzyme Inhibition

The substituted benzoic acid scaffold is a common motif in the design of enzyme inhibitors. While specific data for this compound is emerging, related compounds have shown inhibitory activity against various enzymes. For example, dihydroxybenzoic acids have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer.[1] The following is a generalized workflow for assessing the enzyme inhibitory potential of a compound like this compound.

Potential Role in Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is still under investigation, structurally related compounds have been shown to modulate cellular signaling. For instance, some benzoic acid derivatives are known to influence pathways such as the mTOR/AKT and p38 MAPK signaling cascades, which are crucial in cell proliferation and migration.[5] Further research is warranted to explore the potential of this compound and its derivatives in modulating these and other critical cellular pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C7H4Br2O2 | CID 4400143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 2,6-Dibromobenzoic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dibromobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Chemical Formula: C₇H₄Br₂O₂

-

Molecular Weight: 279.91 g/mol

-

CAS Number: 601-84-3

-

Appearance: White to off-white crystalline solid

-

Melting Point: 148 - 152 °C

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

The ¹H NMR spectrum of this compound exhibits a characteristic pattern for a symmetrically disubstituted benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | N/A | -COOH |

| 7.70 | Doublet (d) | 8.1 | H-3, H-5 |

| 7.29 | Triplet (t) | 8.1 | H-4 |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.87 | C=O |

| 138.67 | C-1 |

| 131.87 | C-3, C-5 |

| 131.65 | C-4 |

| Not Reported | C-2, C-6 |

Note: The signals for the carbon atoms bearing the bromine atoms (C-2 and C-6) are often broad or not observed due to quadrupolar relaxation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

| 960 - 900 | Broad, Medium | O-H bend (Carboxylic acid) |

| ~750 | Strong | C-Br stretch |

The mass spectrum of this compound is expected to show a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of characteristic groups.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 278, 280, 282 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 261, 263, 265 | Medium | [M - OH]⁺ |

| 233, 235, 237 | Medium | [M - COOH]⁺ |

| 154, 156 | High | [C₆H₃Br]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Reference: TMS at 0.00 ppm

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be run as the background.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

If the carboxylic acid is not volatile enough, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: 50 - 350 amu.

-

Scan Speed: 2 scans/second.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Solubility of 2,6-Dibromobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 2,6-dibromobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and particularly in pharmaceutical development where it serves as a versatile building block.[1] This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Executive Summary

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in common organic solvents remains a notable gap in the scientific literature. However, by examining its structural analogues, we can infer likely solubility trends. The following table summarizes the available quantitative and qualitative data for this compound and related brominated benzoic acids to guide solvent selection.

| Compound | Solvent | Solubility | Temperature (°C) | Data Type | Source |

| This compound | Water | 0.31 g/L | 25 | Quantitative | [2] |

| 2,5-Dibromobenzoic acid | Methanol | Soluble | Not Specified | Qualitative | [3] |

| 2-Bromobenzoic acid | 95% Ethanol | 100 mg/mL | Not Specified | Quantitative | |

| 2,4-Dibromobenzoic acid | Alcohol | Soluble | Not Specified | Qualitative | |

| 2,4-Dibromobenzoic acid | Ether | Soluble | Not Specified | Qualitative | |

| 2,4-Dibromobenzoic acid | Hot Water | Slightly Soluble | Not Specified | Qualitative | |

| 3,5-Dibromobenzoic acid | Methanol | Very faint turbidity | Not Specified | Semi-quantitative |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a robust framework for determination.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in a shaking incubator or water bath set to the desired constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation: Calculate the solubility in terms of g/L or mol/L from the determined concentration or mass.

Method 2: Visual (Qualitative) Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[4]

-

Add 0.5 mL of the chosen solvent to the test tube.[4]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" under these conditions.

-

If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 3 mL.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as reaction chemistry, purification (e.g., recrystallization), and formulation. The following diagram illustrates a logical workflow for solvent screening for a compound like this compound.

Signaling Pathways and Experimental Workflows

The concept of "signaling pathways" is not directly applicable to the topic of solubility. However, the experimental workflow for determining and applying solubility data can be visualized. The Graphviz diagram above illustrates this logical progression, from defining the requirements to the final selection of an optimal solvent system. This systematic approach ensures an efficient and informed decision-making process in a research and development setting.

References

The Synthesis and Discovery of 2,6-Dibromobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic introduction of halogen atoms, such as bromine, can significantly alter the physicochemical properties and biological efficacy of these molecules.[1] The 2,6-dibromobenzoic acid scaffold is of particular interest due to its unique structural features. The presence of two bromine atoms at the ortho positions can induce steric hindrance, influencing the conformation of the molecule and its interactions with biological targets. Furthermore, the carboxylic acid functionality and the bromine atoms serve as versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries for drug screening and development.[1] This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound and its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound, this compound, is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.91 g/mol |

| CAS Number | 601-84-3 |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 148 - 152 °C |

| Boiling Point | 335 °C |

| Solubility | Sparingly soluble in water |

Synthesis of this compound and Its Derivatives

The this compound core can be synthesized and further functionalized through various organic reactions. Below are detailed protocols for the synthesis of a key intermediate and its subsequent derivatization.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid

A common and efficient method for the synthesis of a hydroxylated derivative of this compound is through the direct bromination of p-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the ortho positions, facilitating electrophilic substitution.[1]

Materials:

-

p-Hydroxybenzoic acid

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite (saturated aqueous solution)

-

Distilled water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask, dissolve p-hydroxybenzoic acid in glacial acetic acid.

-

Prepare a solution of bromine in glacial acetic acid in a dropping funnel.

-

Cool the flask containing the p-hydroxybenzoic acid solution in an ice bath with continuous stirring.

-

Slowly add the bromine solution dropwise to the reaction mixture. Maintain the temperature below 10 °C during the addition.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Pour the reaction mixture into ice-cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

Experimental Protocol 2: Esterification of 2,6-Dibromo-4-hydroxybenzoic Acid

The carboxylic acid group of 2,6-dibromo-4-hydroxybenzoic acid can be readily converted to an ester, a common modification in drug design to enhance properties like cell permeability.

Materials:

-

2,6-Dibromo-4-hydroxybenzoic acid

-

Methanol (B129727) (or other alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-dibromo-4-hydroxybenzoic acid in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

After cooling, remove the excess methanol using a rotary evaporator.[1]

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

-

If necessary, purify the product by column chromatography.[1]

Further Derivatization Strategies

The 2,6-dibromo-benzoic acid scaffold is amenable to a variety of cross-coupling reactions to introduce further diversity.

-

Suzuki-Miyaura Coupling: The bromine atoms can be replaced with aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids. This reaction is a powerful tool for creating C-C bonds.

-

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds, enabling the synthesis of ethers, amines, and thioethers from this compound derivatives.[2]

-

Amide Bond Formation: The carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with a wide range of amines to form a diverse library of amides.

Discovery and Applications in Drug Development

While specific biological data for a wide range of this compound derivatives is still emerging, the broader class of halogenated and hydroxylated benzoic acids has shown significant therapeutic promise.

Potential Therapeutic Areas

-

Anticancer Activity: Benzoic acid derivatives have been investigated as anticancer agents. A plausible mechanism of action is the inhibition of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The introduction of bromine atoms is expected to enhance lipophilicity and cell permeability, potentially leading to improved anticancer potency.[1]

-

Antimicrobial Properties: Halogenated phenols and benzoic acids are known for their antimicrobial effects. The mechanism is often attributed to the disruption of microbial membranes and interference with essential cellular processes. The lipophilicity conferred by the bromine atoms may enhance their ability to penetrate bacterial cell walls.[1]

-

Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment.

Comparative Biological Activity Data

The following table summarizes the biological activities of several bromophenol and benzoic acid derivatives that are structurally related to the this compound scaffold. This data provides a basis for predicting the potential bioactivities of novel derivatives.

| Compound | Biological Activity | Target Organism/Enzyme | Key Performance Metric (IC₅₀/MIC) |

| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Antibacterial | Staphylococcus aureus (MRSA) | 0.117–2.5 µg/mL |

| 3-Bromo-2,6-dihydroxyacetophenone | Antibacterial | Staphylococcus aureus | 24 µg/mL |

| Benzoic Acid | Antibacterial | Escherichia coli O157 | MIC = 1 mg/mL |

| Salicylic Acid | Antibacterial | Escherichia coli O157 | MIC = 0.5 mg/mL |

| 4-Hydroxybenzoic Acid | HDAC Inhibition | HDAC6 | - |

| Novel Benzoic Acid Derivatives | Acetylcholinesterase Inhibition | Acetylcholinesterase | Kᵢ values in the nM range |

| Bromophenol Derivatives | Carbonic Anhydrase Inhibition | hCA I, hCA II | Kᵢ values in the mM range |

Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, two potential signaling pathways that may be modulated by this compound derivatives are the HDAC and Nrf2 pathways.

HDAC Inhibition Pathway

As mentioned, a potential mechanism for the anticancer effects of these derivatives is through the inhibition of HDACs.

Nrf2-Mediated Antioxidant Response

Some bromophenols have been shown to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress, potentially induced or modulated by bioactive compounds, can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The synthetic versatility of this core structure allows for the creation of a wide array of analogues for biological screening. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of these compounds, the existing data on related halogenated benzoic acids provide a strong rationale for their continued investigation in the fields of oncology, infectious diseases, and neurodegenerative disorders. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this intriguing chemical scaffold.

References

Steric hindrance effects of 2,6-disubstituted benzoic acids

An In-depth Technical Guide on the Steric Hindrance Effects of 2,6-Disubstituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-disubstituted benzoic acids represent a fascinating case study in organic chemistry, where steric hindrance profoundly influences molecular conformation and reactivity. The presence of bulky substituents flanking the carboxylic acid group forces it to rotate out of the plane of the benzene (B151609) ring.[1] This disruption of coplanarity, known as the "ortho effect," leads to significant and often counterintuitive changes in the chemical and physical properties of these molecules, including their acidity, susceptibility to esterification, and interaction with biological systems.[1] Understanding these steric effects is of paramount importance for researchers in medicinal chemistry and drug development, as many biologically active molecules incorporate this structural motif. This guide provides a comprehensive overview of the steric hindrance effects in 2,6-disubstituted benzoic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Effects on Acidity (pKa)

A primary consequence of the steric hindrance in 2,6-disubstituted benzoic acids is the anomalous increase in their acidity compared to benzoic acid and its other substituted isomers.[1] This phenomenon is a direct result of the "ortho effect."

The Ortho Effect and Increased Acidity

In unsubstituted benzoic acid, the carboxyl group is conjugated with the π-system of the aromatic ring. This resonance stabilization is lost when bulky ortho-substituents force the -COOH group to twist out of the ring's plane.[1] While this loss of resonance destabilizes the undissociated acid, it has a more pronounced effect on the stability of the conjugate base, the carboxylate anion (-COO⁻). The resonance interaction between the benzene ring and the carboxylate group is destabilizing due to the repulsion between the negative charge on the carboxylate and the electron density of the ring. By forcing the carboxylate group out of the plane, this destabilizing interaction is minimized, leading to a more stable conjugate base and, consequently, a stronger acid (lower pKa).[1]

Quantitative Acidity Data

The pKa values of various substituted benzoic acids clearly illustrate the impact of 2,6-disubstitution.

| Compound | Substituents | pKa in Water (25°C) | Reference |

| Benzoic Acid | H | 4.20 | [2] |

| 2-Methylbenzoic Acid | 2-CH₃ | 3.91 | |

| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | 3.21 | [1] |

| 2-Chlorobenzoic Acid | 2-Cl | 2.94 | |

| 2,6-Dichlorobenzoic Acid | 2,6-Cl₂ | 1.63 | |

| 2-Nitrobenzoic Acid | 2-NO₂ | 2.17 | |

| 2,6-Dinitrobenzoic Acid | 2,6-(NO₂)₂ | 1.05 | |

| 2,6-Dimethoxybenzoic Acid | 2,6-(OCH₃)₂ | 3.39 | [3] |

| 2-Amino-6-methylbenzoic Acid | 2-NH₂, 6-CH₃ | 4.38 | [3] |

| 2-Methyl-6-hydroxybenzoic Acid | 2-CH₃, 6-OH | 2.97 | [3] |

Experimental Protocol: pKa Determination

The pKa values of 2,6-disubstituted benzoic acids can be accurately determined using potentiometric or spectrophotometric titration.

2.3.1. Potentiometric Titration

This is a high-precision technique for determining pKa values.[4]

Methodology:

-

Solution Preparation: A solution of the 2,6-disubstituted benzoic acid of known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹) is prepared in purified water or a suitable mixed solvent system (e.g., acetonitrile-water).[5] The ionic strength is kept constant by adding a neutral salt like KCl (e.g., 0.1 mol L⁻¹).[5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH) at a constant temperature (e.g., 25 ± 0.2°C).[3]

-

Data Acquisition: The potential (in millivolts) or pH of the solution is measured after each addition of the titrant using a calibrated combined pH electrode.[6]

-

Data Analysis: The pKa is determined from the titration curve by identifying the half-equivalence point, where the pH is equal to the pKa. For more accurate results, the data can be processed using software like Hyperquad, which performs a multilinear regression analysis of the potentiometric data.[5] The calibration of the electrode system can be performed using Gran's method.[5]

2.3.2. Spectrophotometric Method

This method is advantageous for compounds with low solubility or for very small sample quantities.[4]

Methodology:

-

Solution Preparation: A series of solutions of the benzoic acid derivative are prepared in buffers of known pH.[4]

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded. The compound must have a chromophore near the site of protonation/deprotonation, so the spectrum changes with pH.[4]

-

Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH, which generates a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[6] Multi-wavelength analysis can also be employed for more complex systems.[4]

Visualization of the Ortho Effect on Acidity

Caption: The ortho effect on the acidity of benzoic acids.

Effects on Esterification

The steric hindrance in 2,6-disubstituted benzoic acids dramatically reduces the rate of acid-catalyzed esterification, a reaction that is otherwise straightforward for less hindered benzoic acids.[7][8]

Mechanism of Acid-Catalyzed Esterification

The generally accepted mechanism for the acid-catalyzed esterification of carboxylic acids is the Aac2 mechanism.[7] This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol.

Steric Hindrance in Esterification

In the case of 2,6-disubstituted benzoic acids, the bulky ortho-substituents physically obstruct the approach of the alcohol nucleophile to the protonated carboxyl group. This steric hindrance raises the activation energy of the tetrahedral intermediate formation, thereby slowing down the reaction rate significantly. For extremely hindered acids, such as those with tertiary butyl groups in the 2 and 6 positions, conventional esterification methods may fail altogether.

Quantitative Data on Esterification Rates

The relative rates of esterification of substituted benzoic acids with methanol (B129727) highlight the impact of ortho-substituents.

| Acid | Substituents | Relative Rate Constant (k_rel) | Reference |

| Benzoic Acid | H | 1.00 | [9] |

| m-Methylbenzoic Acid | 3-CH₃ | 1.15 | [9] |

| p-Methylbenzoic Acid | 4-CH₃ | 1.25 | [9] |

| o-Methylbenzoic Acid | 2-CH₃ | 0.21 | [9] |

| 2,6-Dimethylbenzoic Acid | 2,6-(CH₃)₂ | 0.003 | |

| o-Chlorobenzoic Acid | 2-Cl | 0.033 | [9] |

Experimental Protocol: Kinetics of Esterification

The rate of esterification can be monitored by measuring the disappearance of the carboxylic acid over time.

Methodology:

-

Reaction Setup: A solution of the 2,6-disubstituted benzoic acid and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a large excess of the alcohol (e.g., methanol) is prepared in a reaction vessel.[9][10] The use of excess alcohol ensures pseudo-first-order kinetics with respect to the benzoic acid.

-

Temperature Control: The reaction mixture is maintained at a constant temperature (e.g., 60°C) using a thermostat.[11]

-

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.[11]

-

Analysis: The concentration of the unreacted benzoic acid in each aliquot is determined by titration with a standardized base (e.g., barium hydroxide) using an indicator like phenolphthalein.[11]

-

Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the benzoic acid concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.

Overcoming Steric Hindrance in Esterification

Specialized methods are required for the esterification of sterically hindered benzoic acids. One effective method involves dissolving the acid in 100% sulfuric acid to form an acylium ion, which is then reacted with the alcohol.[12][13]

Visualization of Steric Hindrance in Esterification

Caption: Steric hindrance impeding alcohol attack during esterification.

Biological Activity and Drug Development Implications

The steric hindrance of 2,6-disubstituted benzoic acids has significant implications for their biological activity, particularly their ability to interact with enzymes and transport proteins.

Interaction with Monocarboxylic Acid Transporters (MCTs)

A study on the uptake of benzoic acid derivatives in Caco-2 cells, a model for the intestinal epithelium, revealed that 2,6-disubstituted benzoic acids have markedly lower uptake compared to other isomers.[14] This is attributed to steric hindrance preventing the carboxylic acid group from accessing the binding site of monocarboxylic acid transporters (MCTs).[14] Kinetic analyses showed that the uptake of compounds like 2,6-dichlorobenzoic acid did not involve a carrier-mediated process, unlike benzoic acid itself.[14]

Drug Design Considerations

The principles of steric hindrance in 2,6-disubstituted benzoic acids can be strategically employed in drug design. For instance, introducing bulky ortho-substituents can:

-

Restrict Conformational Flexibility: Locking a molecule into a specific conformation can enhance its binding affinity and selectivity for a target receptor.

-

Modulate Acidity: Fine-tuning the pKa of a drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prevent Metabolism: Steric shielding of a metabolically labile group can increase a drug's half-life.

-

Control Transport: As seen with MCTs, steric hindrance can be used to either promote or prevent transport across biological membranes.

Visualization of Steric Hindrance at a Transporter Binding Site

Caption: Steric hindrance preventing binding to a transporter.

Synthesis of 2,6-Disubstituted Benzoic Acids

The synthesis of 2,6-disubstituted benzoic acids can be challenging due to the very steric hindrance that defines their properties. However, methods such as directed ortho-metalation have proven effective.

Experimental Protocol: Directed Ortho-Metalation

This method allows for the regioselective introduction of substituents at the 6-position of a 2-substituted benzoic acid.[15]

Methodology for 6-Substitution of 2-Methoxybenzoic Acid: [15]

-

Starting Material: Commercially available 2-methoxybenzoic acid is used.

-

Metalation: The 2-methoxybenzoic acid is treated with a strong base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).[15] This selectively deprotonates the position ortho to the carboxylate group (the 6-position).

-

Electrophilic Quench: The resulting metalated intermediate is then reacted with an electrophile (e.g., iodomethane (B122720) or chlorotrimethylsilane) to introduce the desired substituent at the 6-position.[15]

-

Workup: The reaction is quenched, acidified, and the product is extracted. The product ratio can be determined by ¹H NMR of the crude reaction mixture.[15]

Conclusion

The steric effects originating from 2,6-disubstitution in benzoic acids are a powerful determinant of their chemical and biological properties. The "ortho effect" leads to a predictable increase in acidity and a significant decrease in the rate of esterification. These principles are not merely of academic interest; they have profound implications for the rational design of pharmaceuticals and other functional molecules. By understanding and harnessing the effects of steric hindrance, researchers can modulate molecular properties to achieve desired outcomes, from enhancing biological activity to improving metabolic stability. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with these important chemical entities.

References

- 1. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. global.oup.com [global.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 2,6-Dibromobenzoic Acid

This guide provides comprehensive safety and handling information for 2,6-Dibromobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and physical and chemical properties to ensure its safe use in a laboratory setting.

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses several risks upon exposure. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause significant skin and eye irritation.[1][2][3] Furthermore, it may lead to respiratory irritation.[1][3]

Signal Word: Warning

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Off-white solid/powder | [2] |

| Molecular Formula | C₇H₄Br₂O₂ | [2][3] |

| Molecular Weight | 279.91 g/mol | [3] |

| Melting Point | 141 - 142 °C (285.8 - 287.6 °F) | [2] |

| Solubility | Low water solubility | [4][5] |

Toxicological Information

While comprehensive toxicological data is not fully available, the existing classifications indicate significant hazards. The primary toxicological concerns are acute toxicity upon oral, dermal, or inhalation exposure, and severe irritation to the skin, eyes, and respiratory system.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

| Hazard Class | GHS Category | Finding |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |

Note: Detailed experimental protocols for the toxicological assays used to determine these classifications are not provided in the publicly available safety data sheets.

Handling and Storage

Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, such as those described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[7] A filter type P2 is recommended when dusts are generated.

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[2] Rinse the mouth with water and then drink plenty of water.[2] Do not induce vomiting.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C7H4Br2O2 | CID 4400143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2,6-Dichlorobenzoic acid(50-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. store.sangon.com [store.sangon.com]

2,6-Dibromobenzoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,6-dibromobenzoic acid, a key chemical intermediate in the pharmaceutical and material sciences. This document details its commercial availability from various suppliers, outlines key synthetic protocols, and explores its potential applications in drug development, particularly as a versatile building block for novel therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 601-84-3) is readily available from a range of chemical suppliers. Purity levels typically range from 95% to over 99%, with pricing varying based on quantity and purity. The following tables provide a summary of key suppliers and their offerings.

Table 1: Key Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Chem-Impex International | ≥99% (HPLC)[1] | Gram to bulk quantities |

| Oakwood Chemical | 85%[2] | 250mg, 1g, 5g[2] |

| Thermo Scientific Chemicals | 95%[3] | 1g[3] |

| Biosynth | Not specified | Custom and bulk quantities[4] |

| ChemicalBook | Varies by supplier | Gram to kilogram quantities[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂[1] |

| Molecular Weight | 279.92 g/mol [1] |

| CAS Number | 601-84-3[1] |

| Appearance | Off-white to white crystalline solid[1] |

| Melting Point | 148 - 152 °C[1] |

| Boiling Point | 335 °C[1] |

| Purity (Typical) | ≥95% |

Synthetic Protocols

While this compound is commercially available, specific research applications may necessitate its synthesis. Detailed experimental protocols for closely related compounds are available and can be adapted. A common strategy involves the electrophilic bromination of a benzoic acid precursor.

Experimental Protocol: Synthesis of a Structurally Related Compound (2,6-Dibromo-4-hydroxybenzoic Acid)

This protocol, adapted from established methods for the bromination of phenolic compounds, details the synthesis of 2,6-dibromo-4-hydroxybenzoic acid and can serve as a foundational method.[6]

Materials and Equipment:

-

4-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite (saturated aqueous solution)

-

Distilled water

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Büchner funnel and filter flask

-

Fume hood

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 150 mL of glacial acetic acid.[6]

-

Bromine Addition: In the dropping funnel, prepare a solution of 27.2 g (8.7 mL, 0.17 mol) of bromine in 50 mL of glacial acetic acid. Slowly add the bromine solution dropwise to the stirred solution of 4-hydroxybenzoic acid over approximately 1 hour. Maintain the reaction temperature between 20-25°C, using a water bath if necessary.[6]

-

Reaction Completion: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.[6]

-

Quenching: To quench the excess bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution disappears.[6]

-

Product Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring to precipitate the crude product.[6]

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake with cold distilled water. The crude product can be further purified by recrystallization from an ethanol-water mixture.[6]

Role in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex organic molecules for pharmaceutical applications.[1] The bromine atoms can be readily displaced or used to direct further reactions, making it a valuable scaffold for creating libraries of compounds for drug screening.

Substituted benzoic acids are a known class of compounds in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The introduction of halogen atoms like bromine can significantly alter the physicochemical properties of these molecules, potentially enhancing their therapeutic efficacy.[7]

Plausible Signaling Pathway Involvement

While direct evidence for the signaling pathways modulated by this compound is limited, studies on structurally related hydroxybenzoic acids suggest a plausible mechanism of action for anticancer effects could be the inhibition of histone deacetylases (HDACs).[7] HDACs are crucial enzymes in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

Application as a Chemical Intermediate in Pharmaceutical Synthesis

The primary role of this compound in drug development is as a key intermediate. Its structure allows for various chemical modifications to produce a diverse range of derivatives for biological screening.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 601-84-3 | FD15313 | Biosynth [biosynth.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrole Derivatives

Topic: Synthesis of N-Substituted Pyrrole (B145914) Derivatives via the Clauson-Kaas Reaction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the synthesis of pyrrole derivatives directly from 2,6-Dibromobenzoic acid did not yield established or commonly used synthetic protocols. Therefore, this document details a widely applicable and well-documented alternative method for the synthesis of N-substituted pyrroles, the Clauson-Kaas reaction. This method is highly relevant for the target audience due to its versatility and tolerance of various functional groups.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The development of efficient and versatile synthetic routes to access functionalized pyrroles is a key focus in drug discovery and development.

The Clauson-Kaas reaction is a robust and straightforward method for the synthesis of N-substituted pyrroles.[5][6] The reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) (a stable cyclic acetal (B89532) of succinaldehyde) under acidic conditions. This method is highly valued for its operational simplicity, use of readily available starting materials, and broad substrate scope, making it a valuable tool for generating libraries of pyrrole derivatives for biological screening.

General Reaction Scheme

The general transformation in a Clauson-Kaas pyrrole synthesis is depicted below:

Caption: General workflow of the Clauson-Kaas pyrrole synthesis.

Data Presentation: Synthesis of N-Substituted Pyrroles

The following table summarizes representative examples of N-substituted pyrroles synthesized via the Clauson-Kaas reaction or similar methods, highlighting the versatility of the primary amine substrate and the typical reaction conditions and yields.

| Entry | Primary Amine/Amide | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Various amines and sulfonamides | Iron(III) chloride / Water | - | 74-98 | [6] |

| 2 | Various amines | Squaric acid / Water | 3-6 h | 85-97 | [7] |

| 3 | Various amines | Iodine / Solvent-free (Microwave) | - | 75-98 | [6] |

| 4 | Arylsulfonamides or anilines | None / Water (Microwave) | - | 81-99 | [6] |

| 5 | Ethyl 4-aminobenzoate | Acetic Acid | Reflux | 59-95 | [6] |

| 6 | Benzylamine | MgI₂ etherate | - | - | [8] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted pyrrole derivative using an iron(III) chloride catalyzed Clauson-Kaas reaction in water, adapted from a reported green chemistry approach.[6]

Objective: To synthesize a representative N-substituted pyrrole from a primary amine and 2,5-dimethoxytetrahydrofuran.

Materials:

-

Primary amine (e.g., aniline)

-

2,5-Dimethoxytetrahydrofuran

-

Iron(III) chloride heptahydrate (FeCl₃·7H₂O)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and deionized water (10 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

-

Catalyst Addition and Reaction:

-

Add iron(III) chloride heptahydrate (0.02 mmol, 2 mol%) to the reaction mixture.

-

Attach a condenser to the flask and heat the mixture to 60 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product further by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Visualization of Experimental Workflow:

Caption: Step-by-step experimental workflow for the Clauson-Kaas synthesis.

Applications in Drug Development

The synthesis of diverse libraries of N-substituted pyrroles is of significant interest to the pharmaceutical industry. The pyrrole scaffold is a key pharmacophore in many biologically active compounds.[1] By varying the primary amine used in the Clauson-Kaas reaction, researchers can systematically modify the substitution on the pyrrole nitrogen, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[4][9] Pyrrole derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and in the development of multi-target agents for complex diseases like Alzheimer's.[10][11]

References

- 1. scispace.com [scispace.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship [iris.cnr.it]

- 10. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Dibromobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dibromobenzoic acid in Suzuki-Miyaura cross-coupling reactions. This sterically hindered substrate presents unique challenges but offers a valuable scaffold for the synthesis of diverse biaryl and heteroaryl carboxylic acids, which are important intermediates in medicinal chemistry and materials science. This document outlines optimized protocols for both selective mono-arylation and di-arylation, supported by quantitative data and detailed experimental procedures.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. When employing this compound, the steric hindrance from the two ortho-bromo substituents and the carboxylic acid group necessitates the use of highly active catalyst systems. Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these challenges. The careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Selective Mono-Arylation of this compound

Selective mono-arylation is a key transformation that allows for the stepwise functionalization of the this compound scaffold, leading to the synthesis of 2-aryl-6-bromobenzoic acids. These products are valuable building blocks for further diversification.

Quantitative Data for Mono-Arylation

The following table summarizes representative conditions and yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-arylated Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 16 | 88 |

| 5 | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 24 | 75 |

Experimental Protocol: Synthesis of 2-Bromo-6-(4-methoxyphenyl)benzoic Acid

This protocol details the synthesis of a mono-arylated product as a representative example.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Degassed water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and cesium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Double Suzuki-Miyaura Coupling of this compound

For the synthesis of symmetrical or unsymmetrical 2,6-diarylbenzoic acids, a double Suzuki-Miyaura coupling can be employed. This typically requires a higher loading of the boronic acid and catalyst, as well as longer reaction times.

Quantitative Data for Di-Arylation

The following table provides examples of double Suzuki coupling reactions with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Di-arylated Product |

| 1 | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 78 |

| 2 | 4-Methylphenylboronic acid (2.5 equiv) | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Toluene/H₂O | 110 | 36 | 85 |

| 3 | 3,5-Dimethylphenylboronic acid (3.0 equiv) | PdCl₂(dppf) (5) | - | K₂CO₃ | DME/H₂O | 100 | 48 | 65 |

Experimental Protocol: Synthesis of 2,6-Diphenylbenzoic Acid

This protocol describes a one-pot double Suzuki coupling to synthesize a symmetrical diarylbenzoic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and potassium phosphate (4.0 equiv).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 equiv) and a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

-

Reaction Execution: Heat the mixture to 100 °C and stir for 24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-arylated intermediate.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-arylation protocol.

Applications in Drug Development

Biaryl carboxylic acids derived from this compound are valuable scaffolds in drug discovery. The non-coplanar nature of the two aryl rings, enforced by the ortho-substituents, can lead to unique binding interactions with biological targets. These structures are found in a variety of therapeutic agents. For instance, derivatives of benzoic acid have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to readily synthesize a diverse library of 2-aryl-6-bromobenzoic acids and 2,6-diarylbenzoic acids via Suzuki-Miyaura coupling facilitates the exploration of structure-activity relationships (SAR) in drug development programs.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Ullmann Coupling Reactions with 2,6-Dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This reaction, which traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile such as an amine, alcohol, or thiol, is invaluable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] 2,6-Dibromobenzoic acid is a versatile building block, and its functionalization via Ullmann coupling can lead to a diverse range of substituted benzoic acid derivatives, which are key intermediates in drug discovery and development. The presence of two bromine atoms allows for mono- or di-substitution, offering a pathway to complex scaffolds.

Modern advancements in the Ullmann reaction have introduced the use of ligands to facilitate the coupling under milder conditions, improving yields and substrate scope.[2] This document provides detailed protocols and application notes for the Ullmann coupling of this compound with various nucleophiles.

Key Reaction Considerations

Successful Ullmann coupling of this compound is dependent on several factors:

-

Catalyst: Copper catalysts are essential. While traditional methods used copper powder or copper bronze, modern protocols often employ copper(I) salts like CuI, CuBr, or Cu₂O for better solubility and reactivity.[2]

-

Ligand: The choice of ligand is crucial for achieving high yields under milder conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and β-diketones.[2] Ligands can accelerate the reaction and improve the tolerance of various functional groups.

-

Base: A base is required to deprotonate the nucleophile and the carboxylic acid. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and yield.[3]

-

Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are typically used to ensure the reagents remain in solution at the required reaction temperatures.[1][3]

-

Temperature: While classical Ullmann reactions often require high temperatures (>180 °C), ligand-assisted couplings can often be performed at lower temperatures (100-140 °C).[1]

-